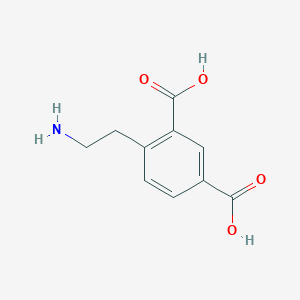

4-(2-Aminoethyl)benzene-1,3-dioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Ruthenium-Based Cyclopolymerization Catalysts

Research by Mayershofer, Nuyken, & Buchmeiser (2006) explored the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts using various benzoic acid esters. This study contributes to the understanding of cyclopolymerization processes using ruthenium alkylidene catalysts.

2. Coordination Polymers for Luminescent and Magnetic Properties

The work of He et al. (2020) involved the synthesis of coordination polymers using a deprotonated benzoic acid derivative. These compounds displayed unique luminescent and magnetic properties, suggesting potential applications in materials science.

3. Novel Amino Acid Synthesis for Peptidomimetics

Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, showing promise as a building block for peptidomimetics and combinatorial chemistry applications.

4. Antibacterial and Antifungal Agents

Research by Narayana et al. (2006) on new benzene-1,2-diols derivatives demonstrated significant antibacterial and antifungal activity, indicating potential use in medical applications.

5. Metal–Organic Frameworks (MOFs) Structural Studies

Li et al. (2012) investigated the structural diversities in Zinc-based MOFs by using various dicarboxylic acids, providing insights into the fabrication of novel materials with specific functionalities.

6. AEE Properties and Multi-stimuli-responsive Materials

The study by Srivastava et al. (2017) synthesized compounds with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, contributing to the development of advanced materials with potential applications in optoelectronics.

7. Electrochemical Synthesis of Dioic Acids

Li et al. (2011) developed an electrochemical method for the synthesis of unsaturated 1,6-dioic acids, showcasing an efficient approach to synthesizing organic compounds.

8. Multifunctional Amino-Decorated MOFs

Wen et al. (2012) created amino-decorated metal–organic frameworks with nonlinear-optic, ferroelectric, and photocatalytic properties, indicating their multifunctional applications in various fields.

9. Phthalonitrile Resin Study

Keller (1993) synthesized and analyzed a novel imide-containing phthalonitrile resin, contributing to the development of advanced polymer materials.

10. MOFs for Postsynthetic Modification

Wang, Tanabe, & Cohen (2009) explored the construction of metal-organic frameworks using 2-Amino-1,4-benzenedicarboxylic acid for postsynthetic modification, broadening the scope of MOF applications.

Wirkmechanismus

Pharmacokinetics

Some predicted properties include a boiling point of 4454±400 °C and a density of 1385±006 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 3.35±0.36 .

Result of Action

The molecular and cellular effects of 4-(2-Aminoethyl)benzene-1,3-dioic acid’s action are currently unknown due to the lack of research on this compound .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFDJDLAFXKQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)

![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)

![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)